molecular formula C15H15N5O5S2 B2692414 (E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173373-82-4

(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Katalognummer: B2692414
CAS-Nummer: 1173373-82-4
Molekulargewicht: 409.44
InChI-Schlüssel: DURGVMDARXPMFK-OBGWFSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-Methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic heterocyclic compound featuring a benzo[d]thiazole core substituted with a sulfamoyl group at position 6, an imino-linked 1-methyl-1H-pyrazole-5-carbonyl moiety, and a methyl acetate side chain. This structure combines sulfonamide bioactivity, pyrazole-based pharmacokinetic modulation, and ester functionality for enhanced solubility.

Eigenschaften

IUPAC Name

methyl 2-[2-(2-methylpyrazole-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O5S2/c1-19-11(5-6-17-19)14(22)18-15-20(8-13(21)25-2)10-4-3-9(27(16,23)24)7-12(10)26-15/h3-7H,8H2,1-2H3,(H2,16,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURGVMDARXPMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, identified by its CAS number 1173511-38-0, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O5SC_{17}H_{16}N_{4}O_{5}S with a molecular weight of 388.4 g/mol. The structure features a pyrazole ring, a sulfamoyl group, and a benzo[d]thiazole moiety, which are known to contribute to various biological activities.

1. Anti-inflammatory Activity

Research has demonstrated that compounds containing pyrazole and sulfamoyl groups exhibit significant anti-inflammatory properties. For instance, a study indicated that related pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations around 10 µM, compared to standard drugs like dexamethasone . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been shown to possess activity against various bacterial strains such as E. coli and S. aureus. In comparative studies, certain pyrazole derivatives exhibited significant antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that (E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate may also have similar antimicrobial efficacy.

3. Anticancer Activity

The anticancer potential of related pyrazole compounds has been extensively studied. For example, compounds with similar structures have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 with IC50 values in the low micromolar range . The proposed mechanism includes the inhibition of specific kinases involved in cell proliferation and survival.

The biological activities of (E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : By blocking pathways that lead to the production of inflammatory cytokines.
  • Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis or function.
  • Induction of Apoptosis in Cancer Cells : Through modulation of signaling pathways that promote cell death.

Case Studies

Several studies have investigated similar compounds with notable findings:

Study ReferenceCompound TestedBiological ActivityKey Findings
Pyrazole DerivativesAnti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
Various PyrazolesAntimicrobialSignificant activity against E. coli and S. aureus
Pyrazole AnaloguesAnticancerIC50 values < 0.1 µM against MCF-7

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Bioactive Comparisons

Compound Name Core Structure Functional Groups Bioactivity/Application Synthesis Method Reference
(E)-Methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate Benzo[d]thiazole Sulfamoyl, Pyrazole-carbonyl, Methyl ester Hypothesized enzyme inhibition Multi-step condensation Inferred
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Thiophene-Pyrazole hybrid Cyano, Amino, Hydroxy Antifungal/antimicrobial (inferred) Cyclocondensation in 1,4-dioxane
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Chlorophenyl, Benzylideneamino Crystal engineering, hydrogen bonding Solvent-based crystallization
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-... Thiazole-peptide conjugate Ethoxycarbonyl, Hydroxy Protease inhibition (e.g., HIV-1) Solid-phase peptide synthesis

Bioactivity and Mechanism

  • Sulfamoyl Group: Present in both the target compound and triazole-thione derivatives (e.g., ), sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity. The target’s sulfamoyl group may enhance binding to biological targets compared to non-sulfonylated analogues .
  • Pyrazole vs. Thiazole : The target’s pyrazole-carbonyl moiety may offer better metabolic stability than thiazole-based compounds (e.g., ), which often require ester prodrugs for bioavailability .
  • Ester Functionality: The methyl acetate group in the target compound likely improves solubility over non-esterified analogues like 7a (), aligning with trends in prodrug design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.